1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The compound contains a trifluoromethyl group, which significantly influences its chemical properties and reactivity.
This compound can be synthesized from commercially available starting materials, including 4-iodo-2-(trifluoromethyl)phenol and propan-2-one derivatives. The synthesis often involves halogenation and coupling reactions under controlled conditions.
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. It also features halogen substituents, specifically iodine and trifluoromethyl groups, which contribute to its reactivity profile.
The synthesis of 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one typically follows a multi-step process:
The exact reaction conditions, including temperature and reaction time, can vary based on the specific synthetic route chosen. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H8F3IO |
Molecular Weight | 378.51 g/mol |
IUPAC Name | 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one |
InChI | InChI=1S/C10H8F3IO/c1-5(16)9(11)6-2-3-7(15)8(4-6)17 |
Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)I)C(F)(F)F) |
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is capable of undergoing various chemical reactions:
The reactivity of 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one can be attributed to the electrophilic nature of the carbonyl group combined with the leaving ability of the iodo substituent.
The mechanism of action for 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with biological targets or chemical substrates:
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one exhibits distinct physical properties:
The chemical properties include:
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one has several scientific applications:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4